methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a chemical compound belonging to the class of pyrazolopyrimidines. These compounds are characterized by a fused pyrazole and pyrimidine ring structure, which imparts unique chemical and biological properties[_{{{CITATION{{{_1{5-ethoxy-4-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo4,3-d ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z). The thioacetate group is then introduced through a thiolation reaction, often using reagents like thiourea or thioacetic acid[{{{CITATION{{{_2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve yield[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z).
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles like sodium or potassium salts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in the development of new drugs for treating various diseases, including infections and cancer.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its ability to act as a precursor for more complex molecules makes it valuable in large-scale manufacturing processes.
Mechanism of Action
The mechanism by which methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses[_{{{CITATION{{{3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro ...](https://link.springer.com/article/10.1007/s00044-018-2256-z). The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain fused pyrimidine rings and are used in similar applications[_{{{CITATION{{{_4{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3- d ....
Thioacetate derivatives: Compounds containing the thioacetate group are used in various chemical and biological contexts.
Uniqueness: Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c1-15-5(13)3-16-8-10-6-4(2-9-12-6)7(14)11-8/h2H,3H2,1H3,(H2,9,10,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDJHLRMEHDZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=C(C=NN2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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